molecular formula C10H14N2O2 B2630836 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 926257-09-2

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B2630836
CAS No.: 926257-09-2
M. Wt: 194.234
InChI Key: YXFJMJULNZKBNW-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound with a complex structure that includes an amide group, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanol and N-methylbenzamide.

    Reaction with Acetic Anhydride: 2-aminoethanol reacts with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide.

    Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.

    Purification Steps: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as neuroprotection and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell survival and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-hydroxyethyl)acetamide: This compound shares a similar structure but lacks the benzamide group.

    N-methylbenzamide: This compound contains the benzamide group but lacks the amino and hydroxyethyl groups.

Uniqueness

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(6-7-13)10(14)8-4-2-3-5-9(8)11/h2-5,13H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFJMJULNZKBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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